

Unveiling the Analgesic Potential of JTC-801: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JTC-801, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL-1), has demonstrated significant analgesic properties across a range of preclinical pain models. This technical guide provides an in-depth overview of the pharmacological profile of JTC-801, detailing its mechanism of action, binding affinities, and efficacy in acute, inflammatory, and neuropathic pain states.

Comprehensive summaries of experimental protocols and quantitative data are presented to facilitate further research and development in the field of non-opioid analgesics.

Introduction

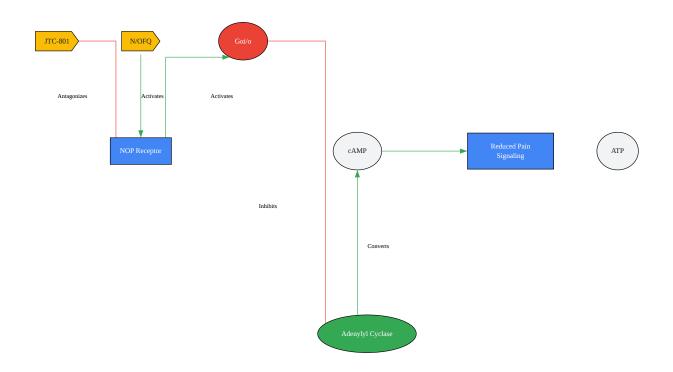
The quest for novel analgesics with improved efficacy and safety profiles remains a paramount challenge in modern medicine. The NOP receptor and its endogenous ligand, N/OFQ, represent a compelling target within the endogenous opioid system, distinct from the classical mu, delta, and kappa opioid receptors.[1] Activation of the NOP receptor can exert complex, often opposing, effects on nociception depending on the anatomical location and physiological context. **JTC-801**, by selectively antagonizing the NOP receptor, has emerged as a promising investigational compound for the treatment of various pain modalities.[1] This document serves as a comprehensive resource on the preclinical analgesic investigation of **JTC-801**.



Mechanism of Action: NOP Receptor Antagonism

JTC-801 exerts its analgesic effects by acting as a selective antagonist at the NOP receptor.[1] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon binding of its endogenous ligand N/OFQ, primarily couples to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] By blocking the binding of N/OFQ, **JTC-801** prevents this signaling cascade, thereby modulating downstream neuronal activity and attenuating pain signals.





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Caption: JTC-801 Signaling Pathway. (Max Width: 760px)

Quantitative Data



The following tables summarize the in vitro binding affinities and in vivo analgesic efficacy of **JTC-801** from various preclinical studies.

Table 1: In Vitro Receptor Binding Affinity of JTC-801

Receptor	Ligand	- Preparation	Ki (nM)	IC50 (nM)	Reference
Human ORL1	[3H]- nociceptin	HeLa cells	8.2	94 ± 8.6	[3]
Human ORL1	[3H]- nociceptin	HeLa cells	44.5	-	
Human μ- opioid	-	-	-	325	_
Human δ- opioid	-	-	-	>10,000	
Human κ- opioid	-	-	-	>10,000	_
Rat ORL1	-	Cerebrocortic al membrane	-	472	_
Rat μ-opioid	-	Cerebrocortic al membrane	-	1831	_

Table 2: In Vivo Analgesic Efficacy of JTC-801 in Animal Models



Pain Model	Species	Assay	Route of Administr ation	Effective Dose (mg/kg)	Effect	Referenc e
Acute Pain	Mouse	Hot-Plate Test	i.v.	0.01 (MED)	Prolonged escape response latency	
Acute Pain	Mouse	Hot-Plate Test	p.o.	1 (MED)	Prolonged escape response latency	
Inflammato ry Pain	Rat	Formalin Test (Phase 1)	i.v.	0.01 (MED)	Reduced nociceptive response	
Inflammato ry Pain	Rat	Formalin Test (Phase 1)	p.o.	1 (MED)	Reduced nociceptive response	
Inflammato ry Pain	Rat	Formalin Test (Phase 2)	i.v.	0.01 (MED)	Reduced nociceptive response	
Inflammato ry Pain	Rat	Formalin Test (Phase 2)	p.o.	1 (MED)	Reduced nociceptive response	
Neuropathi c Pain	Rat	Chronic Constrictio n Injury (CCI)	p.o. (in food)	0.03% and 0.06% (in diet)	Alleviated heat- evoked hyperalgesi a	
Neuropathi c Pain	Rat	Paclitaxel- induced	Systemic	-	Alleviated mechanical allodynia	



Post- Traumatic Stress Disorder (PTSD) Model	Rat	Single- Prolonged Stress (SPS)	i.p.	6 (daily)	Reversed mechanical allodynia and thermal hyperalgesi a
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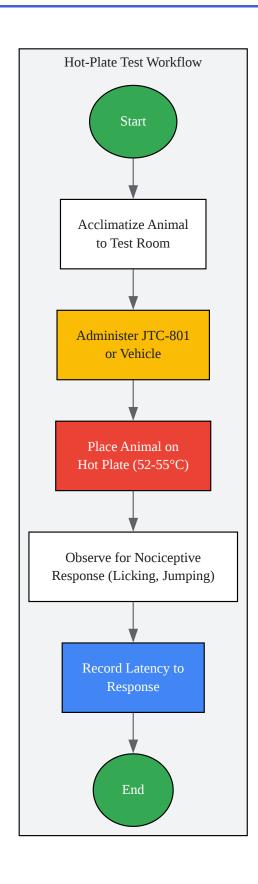
MED: Minimum Effective Dose

Experimental Protocols

Detailed methodologies for key in vivo analgesic assays are provided below.

Hot-Plate Test (Acute Thermal Pain)





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Caption: Hot-Plate Test Workflow. (Max Width: 760px)

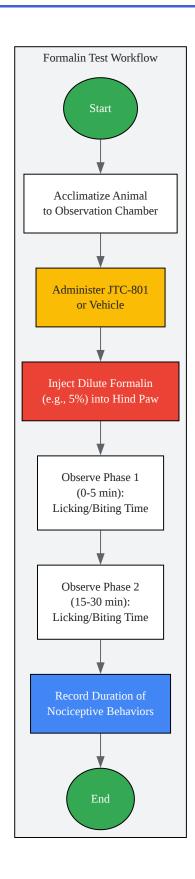


Methodology:

- Animal Acclimatization: Rodents (mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.
- Drug Administration: **JTC-801** or vehicle is administered via the desired route (e.g., intravenous, oral) at a predetermined time before testing.
- Testing: Each animal is individually placed on a hot plate maintained at a constant temperature (typically 52-55°C).
- Observation: The latency to the first sign of a nociceptive response, such as hind paw licking, shaking, or jumping, is recorded.
- Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If
 the animal does not respond within this time, it is removed from the hot plate, and the cut-off
 time is recorded as its latency.

Formalin Test (Inflammatory Pain)





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Caption: Formalin Test Workflow. (Max Width: 760px)

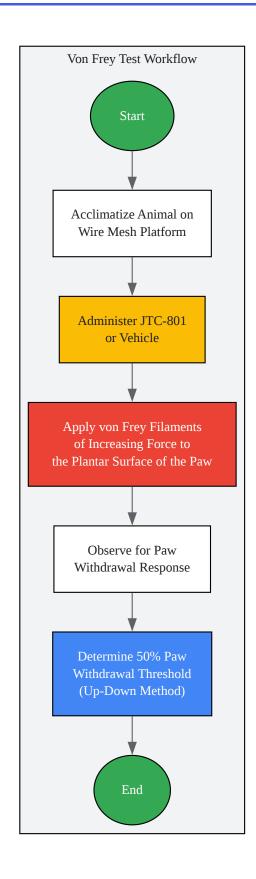


Methodology:

- Animal Acclimatization: Animals are placed in a clear observation chamber for at least 30 minutes to acclimate.
- Drug Administration: **JTC-801** or vehicle is administered prior to the formalin injection.
- Formalin Injection: A small volume (e.g., 20-50 μL) of dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
- Observation Periods: The animal's behavior is observed for two distinct phases:
 - Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting acute nociceptive pain.
 - Phase 2 (Late Phase): 15-30 minutes post-injection, associated with inflammatory pain.
- Data Recording: The total time spent licking, biting, or shaking the injected paw is recorded for each phase.

Von Frey Test (Mechanical Allodynia in Neuropathic Pain)





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